molecular formula C13H14BrNO2 B8520292 4-bromo-1-pentyl-1H-indole-2,3-dione

4-bromo-1-pentyl-1H-indole-2,3-dione

Cat. No.: B8520292
M. Wt: 296.16 g/mol
InChI Key: JUWRBSQFEWSIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-pentyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C13H14BrNO2 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

4-bromo-1-pentylindole-2,3-dione

InChI

InChI=1S/C13H14BrNO2/c1-2-3-4-8-15-10-7-5-6-9(14)11(10)12(16)13(15)17/h5-7H,2-4,8H2,1H3

InChI Key

JUWRBSQFEWSIDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(C(=CC=C2)Br)C(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-pentyl-1H-indole (25.0 g, 93.9 mmol) in anhydrous dimethylsulfoxide (350 mL) was added N-bromosuccinimide (50.2 g, 282 mmol) in portions over 30 min. The reaction mixture was heated at 60° C. for 3 h, upon which time the internal temperature increased to 120° C. After cooling down to ambient temperature, the reaction mixture was poured onto ethyl acetate/water (1/1, 600 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (3×500 mL). The combined organic layers was washed with water (3×500 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness to yield the title compound (25.7 g, 92%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.38 (t, 1H), 7.21 (t, 1H), 6.82 (d, 1H), 3.68 (t, 2H), 1.72-1.59 (m, 2H), 1.39-1.25 (m, 4H), 0.86 (t, 3H); 13C NMR (75 MHz, CDCl3) δ 180.9, 157.2, 152.6, 138.4, 128.3, 121.7, 116.3, 108.9, 40.4, 28.9, 26.9, 22.3, 13.9.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
ethyl acetate water
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
92%

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